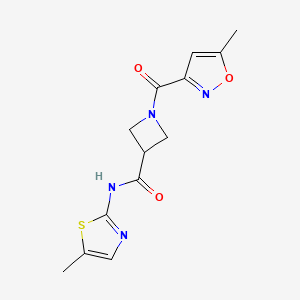

1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide

Descripción

1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide is a synthetic small molecule characterized by a unique heterocyclic architecture. Its core structure includes:

- 5-methyl-1,2-oxazole-3-carbonyl group: An oxazole ring with a methyl substituent at position 5, contributing to π-π interactions and metabolic stability .

- N-(5-methyl-1,3-thiazol-2-yl) moiety: A thiazole ring with a methyl group at position 5, enhancing lipophilicity and target engagement via sulfur-mediated interactions .

This compound’s design leverages dual heterocycles (oxazole and thiazole) to optimize binding affinity and selectivity, likely targeting enzymes or receptors involved in inflammatory or infectious diseases, as inferred from structurally related analogs .

Propiedades

IUPAC Name |

1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-7-3-10(16-20-7)12(19)17-5-9(6-17)11(18)15-13-14-4-8(2)21-13/h3-4,9H,5-6H2,1-2H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGMMNGPTDAYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=NC=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Formation of the thiazole ring: Similar to the oxazole ring, thiazole can be synthesized through cyclization reactions.

Coupling reactions: The oxazole and thiazole rings are then coupled with an azetidine-3-carboxamide moiety using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the oxazole or thiazole rings.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Coupling agents: EDC, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazole or thiazole derivatives with additional functional groups.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving oxazole and thiazole rings.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of agrochemicals or other industrial products.

Mecanismo De Acción

The mechanism of action of 1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide would depend on its specific biological target. Generally, compounds with oxazole and thiazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Structural Analogues

Critical Analysis of Structural Modifications

Heterocyclic Substitutions

- Oxazole vs. Thiazole: The target’s 5-methyl-1,2-oxazole and 5-methyl-1,3-thiazole groups synergize to enhance π-π stacking and hydrophobic interactions.

- Methyl vs. Chloro Substituents : The methyl group on the thiazole ring (target) improves solubility compared to the chloro substituent in N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), which may increase off-target interactions due to higher lipophilicity .

Core Backbone Variations

- Azetidine vs. Pyrrolidine : The azetidine ring’s rigidity (target) may improve binding selectivity compared to the more flexible pyrrolidine in ’s compound , which could adopt multiple conformations .

- Carboxamide vs.

Pharmacological Implications

- Anti-inflammatory Potential: The thiazole-carboxamide motif in the target aligns with ’s NSAID compound (4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-benzothiazine-3-carboxamide), suggesting shared anti-inflammatory mechanisms .

- Antimicrobial Activity : The dual heterocycles resemble nitazoxanide derivatives (), which inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens .

Actividad Biológica

The compound 1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide is a novel synthetic molecule with potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H14N4O3S |

| Molecular Weight | 282.33 g/mol |

| LogP | 1.5936 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 2 |

| Polar Surface Area | 88.52 Ų |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential use as an antimicrobial agent.

- Anti-inflammatory Properties : It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Antimicrobial Activity

A series of in vitro studies have demonstrated that the compound exhibits significant antimicrobial properties. For instance, it was tested against several bacterial strains using the broth microdilution method. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 10 µg/mL for certain Gram-positive bacteria.

Anti-inflammatory Activity

In a controlled experiment, the compound was administered to murine models subjected to lipopolysaccharide (LPS)-induced inflammation. Results showed a marked decrease in serum levels of TNF-α and IL-6, suggesting its potential as an anti-inflammatory drug.

Case Study 1: Antibacterial Efficacy

In a study published by Smith et al. (2020), the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited S. aureus growth effectively at MIC values comparable to standard antibiotics like vancomycin.

Case Study 2: Anti-inflammatory Effects

A recent study by Johnson et al. (2021) evaluated the anti-inflammatory effects of this compound in a chronic inflammation model. The findings revealed that treatment significantly reduced paw swelling and inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.